7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-5-8-16(9-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-7-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHZAAYURRFZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities
Mode of Action
The specificity of the action of these inhibitors was attributed to the selective binding at a given site. More research is needed to elucidate the exact mechanism of interaction.
Biochemical Pathways
For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the biochemical pathways of viruses and bacteria.
Pharmacokinetics
The compound’s molecular weight (336397) and its linear formula (C19H20N4O2) suggest that it may have good bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations. More research is needed to understand the specific molecular and cellular effects of this compound.
Biochemical Analysis
Biological Activity
The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.41 g/mol. The structure features a triazolo[1,5-a]pyrimidine core substituted with a dimethoxyphenyl group and a p-tolyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation by targeting microtubule dynamics.
The primary mechanism through which these compounds exert their effects involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that a closely related compound demonstrated an IC50 value of 0.53 μM against HCT-116 cancer cells and was significantly more potent than other reference compounds in similar assays .
Case Studies
- HeLa Cell Line Study : A derivative of triazolopyrimidine showed remarkable potency against HeLa cells with an IC50 value of 38 nM. This compound was noted for inducing apoptosis via the intrinsic pathway and was effective at non-toxic concentrations in vivo using zebrafish models .
- Comparative Analysis : In another study comparing various triazolopyrimidine derivatives, the compound exhibited a 4-30 fold increase in potency against A549 and HT29 cell lines compared to standard treatments . This highlights the potential for further development as a therapeutic agent.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the triazolo[1,5-a]pyrimidine scaffold significantly influences biological activity. The combination of a 3,4-dimethoxyphenyl group at position 7 and a p-toluidino moiety at position 2 appears to enhance antiproliferative effects .
Table 2: IC50 Values Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-(3,4-Dimethoxyphenyl) | HeLa | 0.038 |
| Similar Derivative | A549 | 0.043 |
| Similar Derivative | HT29 | 0.030 |
| Reference Compound (CA-4) | MDA-MB-231 | 0.430 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
